molecular formula C7H7ClOS B2383897 2-Chloro-5-methoxybenzenethiol CAS No. 59429-73-1

2-Chloro-5-methoxybenzenethiol

Cat. No. B2383897
CAS RN: 59429-73-1
M. Wt: 174.64
InChI Key: PTMQMZONISRXFK-UHFFFAOYSA-N
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Patent
US04024272

Procedure details

A mixture of 450 ml of concentrated hydrochloric acid and 1,200 ml of water is added to 157.6 g of 2-chloro-5-methoxy-aniline, while stirring, and the mixture is diazotised with a solution of 69 g of NaNO2 in 130 ml of water at 0°-5°. The mixture is then buffered with sodium acetate and the diazonium salt solution is added dropwise, while stirring, to a solution, at 70°, of 256 g of potassium ethylxanthate in 360 ml of water. After cooling, the mixture is worked up with CH2Cl2 and the resulting crude xanthic acid ester is saponified with KOH in ethanol and the mixture is evaporated, acidified and distilled with steam to give 2-chloro-5-methoxy-thiophenol; b.p. 110°/0.5 mm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
157.6 g
Type
reactant
Reaction Step Four
Name
Quantity
69 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
256 g
Type
reactant
Reaction Step Eight
Name
Quantity
360 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
xanthic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1N.N([O-])=O.[Na+].C([O-])(=O)C.[Na+].C(OC([S-])=[S:25])C.[K+].[OH-].[K+]>O.C(O)C.C(Cl)Cl>[Cl:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[SH:25] |f:2.3,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)OC
Step Five
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Seven
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
256 g
Type
reactant
Smiles
C(C)OC(=S)[S-].[K+]
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Nine
Name
xanthic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled with steam

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.